![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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Description
“4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound that contains a trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . This compound is also related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B and is used in the treatment of proliferative diseases such as cancer .
Scientific Research Applications
Antimalarial Drug Development
This compound has been identified as a potential lead for new antimalarial drugs. A study utilized a rational approach to synthesize derivatives of benzenesulfonamide, aiming to develop antimalarial prototypes. These derivatives showed promise due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of malaria-causing parasites .
Anticancer Agents
Research indicates that benzenesulfonamide derivatives can act as anticancer agents by inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. Selective inhibition of CA IX is considered a promising strategy for discovering novel antiproliferative agents. The derivatives have shown significant inhibitory effects against breast cancer cell lines .
Antimicrobial Activity
The same properties that make benzenesulfonamide derivatives effective as anticancer agents also contribute to their antimicrobial activity. By inhibiting carbonic anhydrase enzymes, these compounds can disrupt essential physiological functions in various microbes, providing a broad spectrum of antimicrobial efficacy .
Enzyme Inhibition for Drug Discovery
Benzenesulfonamide derivatives are valuable tools for studying enzyme inhibition, which is a crucial aspect of drug discovery. Their interaction with enzymes like DHPS and CA IX helps researchers understand the mechanisms of action and design more effective drugs .
Gene Expression Studies
These compounds can be used to study changes in gene expression, particularly in tumor cells. By affecting the expression of genes like CA IX, researchers can gain insights into the metabolic shifts in cancer cells and the resulting changes in pH and cell proliferation .
Apoptosis Induction
Certain derivatives of benzenesulfonamide have been shown to induce apoptosis in cancer cell lines. This is a critical area of research for developing therapies that can selectively trigger cell death in cancer cells without affecting healthy cells .
Cellular Uptake Analysis
Studies involving benzenesulfonamide derivatives include analyzing their cellular uptake. Understanding how these compounds are absorbed and utilized by cells can inform the development of more efficient drug delivery systems .
properties
IUPAC Name |
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUHBIPFUMQGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
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